molecular formula C19H15ClFN3O3S2 B2698805 8-chloro-2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide CAS No. 1326806-45-4

8-chloro-2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide

Cat. No. B2698805
CAS RN: 1326806-45-4
M. Wt: 451.92
InChI Key: UBVUVSXUZWGYER-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiadiazine, which is a heterocyclic compound (a compound that contains atoms of at least two different elements as members of its rings) with a ring structure containing a benzene ring fused to a thiadiazine ring .

Scientific Research Applications

Synthesis and Biological Study

Compounds within the same chemical family have been synthesized and examined for their antimicrobial and anthelmintic activities. For instance, the synthesis of 8-chloro-5-methoxy and 8-chloro-4H-1,4-benzothiazines through condensation and oxidative cyclization processes has been documented. These compounds, including their sulphones and ribofuranosides derivatives, have been characterized by spectral and elemental analysis to explore their potential biological activities (Khandelwal et al., 2013).

Chemical Reactions and Properties

The reactivity and interaction of related compounds with various chemical agents have been studied, shedding light on their chemical properties and potential applications. For example, the reactions of 10-substituted-10H-pyrido[3,2-b][1,4]benzothiazines with n-butyllithium and acyl chlorides offer insights into their structural modifications and chemical behavior (Pasutto & Knaus, 1979).

Pharmacological Studies

Research has also explored the pharmacological potential of compounds within this family, particularly focusing on their interaction with biological receptors and their effects on the central nervous system. The investigation into fluoro derivatives of the pyrazolo[5,1-c][1,2,4]benzotriazine system and their binding properties at the benzodiazepine site on the GABA(A) receptor highlights the interest in these compounds for therapeutic purposes (Guerrini et al., 2010).

Novel Synthesis Methods

Innovative synthesis methods have been developed for related compounds, demonstrating the ongoing interest in expanding the chemical toolbox for creating such entities. The modeling of a one-pot synthesis method for 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazines showcases the advancements in efficient chemical synthesis techniques (Grevtsov et al., 2013).

properties

IUPAC Name

8-chloro-2-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-6-methylpyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3S2/c1-24-15-8-12(20)4-5-13(15)18-17(29(24,25)26)9-22-19(23-18)28-10-11-3-6-16(27-2)14(21)7-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVUVSXUZWGYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide

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